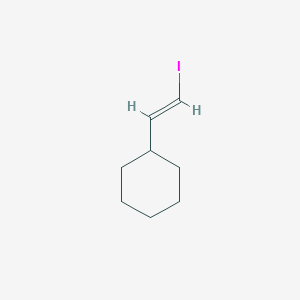

(E)-(2-Iodovinyl)cyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

42599-23-5 |

|---|---|

Molecular Formula |

C8H13I |

Molecular Weight |

236.09 g/mol |

IUPAC Name |

[(E)-2-iodoethenyl]cyclohexane |

InChI |

InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+ |

InChI Key |

ZXSSDGGNCWCSHX-VOTSOKGWSA-N |

Isomeric SMILES |

C1CCC(CC1)/C=C/I |

Canonical SMILES |

C1CCC(CC1)C=CI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 2 Iodovinyl Cyclohexane and Stereodefined Vinyl Iodides

Stereoselective and Regioselective Synthesis Approaches

Transition Metal-Catalyzed Halogen Exchange Reactions

Transition metal catalysis provides a powerful tool for the stereospecific conversion of less reactive vinyl halides to more reactive vinyl iodides, a process often referred to as a Finkelstein-type reaction. nih.gov

Copper(I) catalysts have proven to be highly effective for the conversion of vinyl bromides to their corresponding iodides with retention of stereochemistry. nih.govacs.org This transformation is particularly valuable as it allows for the synthesis of stereodefined vinyl iodides from readily available vinyl bromide precursors.

A widely applicable method for this conversion involves the use of a catalyst system comprising copper(I) iodide (CuI) and a diamine ligand, with sodium iodide (NaI) serving as the iodide source. acs.orgmdma.ch The choice of ligand and solvent is crucial for the reaction's efficiency. Ligands such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine have been shown to be effective in promoting the reaction. nih.govfrontiersin.org The reaction typically proceeds under mild conditions, affording the desired vinyl iodides in good to excellent yields. acs.orgmdma.ch The mechanism is thought to involve an oxidative addition of the vinyl bromide to the copper(I) complex, followed by halide exchange and reductive elimination. frontiersin.orgresearchgate.net

Table 1: Copper-Catalyzed Halogen Exchange of Vinyl Bromides

| Substrate (Vinyl Bromide) | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Stereochemistry |

|---|---|---|---|---|---|

| (E)-Vinyl Bromide | CuI / (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine | Dioxane | 110 | High | Retention (E) |

| (Z)-Vinyl Bromide | CuI / Proline | Not Specified | Mild | High | Retention (Z) |

This methodology is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. acs.org

While copper catalysis is prevalent, palladium complexes have also been investigated for halogen exchange reactions. nih.gov The integration of these catalytic systems into continuous flow reactors offers advantages in terms of scalability, safety, and process control. rsc.orgtaylorfrancis.com Continuous flow systems can facilitate rapid and efficient reactions by enabling precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

In a continuous flow setup for palladium-catalyzed halogen exchange, a solution of the vinyl bromide and an iodide source would be passed through a heated reactor containing an immobilized palladium catalyst. taylorfrancis.comresearchgate.net This approach can lead to high throughput and simplified product purification, as the catalyst is contained within the reactor. While palladium-catalyzed halogen exchange has been studied, its application in continuous flow systems for the synthesis of vinyl iodides is an emerging area with significant potential. nih.govresearchgate.net The development of robust and reusable palladium catalysts is key to the successful implementation of this technology on a larger scale. rsc.org

Chemo- and Stereoselective Addition Reactions to Unsaturated Systems

The direct addition of iodine-containing reagents to alkynes is a fundamental and efficient method for the synthesis of vinyl iodides. The regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity of these additions can be controlled by the choice of reagents and reaction conditions.

The hydroiodination of alkynes can be directed to yield either Markovnikov or anti-Markovnikov products. Traditional methods using hydroiodic acid (HI) often suffer from harsh conditions and lack of selectivity. organic-chemistry.org Modern approaches utilize in situ or ex situ generated HI to achieve greater control.

For the synthesis of (E)-vinyl iodides, which are often the result of anti-Markovnikov addition to terminal alkynes or stereoselective addition to internal alkynes, methods have been developed that offer high selectivity. nih.govacs.org One such method involves the ex situ generation of HI from triethylsilane and iodine, which allows for a mild and controlled hydroiodination of internal alkynes to afford (E)-vinyl iodides with high functional group tolerance. organic-chemistry.orgacs.orgbohrium.com

For terminal alkynes, hydroboration-oxidation sequences using bulky borane (B79455) reagents like disiamylborane (B86530) or 9-BBN, followed by treatment with iodine, can lead to the formation of anti-Markovnikov vinyl iodides. libretexts.orglibretexts.orglumenlearning.com Conversely, Markovnikov addition can be achieved using different catalyst systems, such as ruthenium catalysts with potassium iodide. organic-chemistry.org

Table 2: Regio- and Stereoselective Hydroiodination of Alkynes

| Alkyne Type | Reagents | Product Type | Stereochemistry | Regioselectivity |

|---|---|---|---|---|

| Internal Alkyne | ex situ generated HI (from HSiEt₃ and I₂) | Vinyl Iodide | (E) | Not Applicable |

| Terminal Alkyne | 1. Bulky Borane (e.g., 9-BBN) 2. I₂ | Vinyl Iodide | (E) | Anti-Markovnikov |

| Terminal Alkyne | Ru-catalyst, KI | Vinyl Iodide | Not Specified | Markovnikov |

Hypervalent iodine reagents have emerged as powerful tools for the chemoselective iodination of terminal alkynes, allowing for the synthesis of 1,2-diiodoalkenes and 1,1,2-triiodoalkenes. jove.comnih.govnih.gov The selectivity of these reactions is highly dependent on the iodine source and the reaction conditions. jove.com

The use of (diacetoxyiodo)benzene (B116549) (PIDA) in combination with potassium iodide (KI) in a mixture of acetonitrile (B52724) and water has been shown to be effective for the synthesis of 1,2-diiodoalkenes from terminal alkynes. jove.comnih.gov This method is characterized by its high chemoselectivity and good yields under mild reaction conditions. jove.com

Furthermore, by modifying the reaction system, it is possible to achieve tri-iodination. A one-pot synthesis combining a tetrabutylammonium (B224687) iodide (TBAI)/PIDA system with a KI/PIDA system can efficiently produce 1,1,2-triiodoalkenes. jove.comnih.govnih.gov The ability to selectively control the degree of iodination by simply tuning the reagents and conditions highlights the versatility of hypervalent iodine chemistry in the synthesis of polyiodinated vinyl compounds. jove.comnih.gov

Table 3: Chemoselective Iodination of Terminal Alkynes with Hypervalent Iodine Reagents

| Desired Product | Hypervalent Iodine Reagent | Iodine Source | Solvent | Yield |

|---|---|---|---|---|

| 1,2-Diiodoalkene | (Diacetoxyiodo)benzene (PIDA) | Potassium Iodide (KI) | MeCN-H₂O | Good |

| 1,1,2-Triiodoalkene | (Diacetoxyiodo)benzene (PIDA) | TBAI and KI (one-pot) | Not Specified | Good |

Hydrometalation-Electrophilic Trapping Sequences, including Hydrozirconation-Iodination

Hydrometalation of alkynes followed by trapping with an electrophile is a powerful and widely employed strategy for the synthesis of stereodefined vinyl halides. Among these methods, hydrozirconation stands out for its high degree of regio- and stereoselectivity. The hydrozirconation-iodination of alkynes provides a reliable route to (E)-vinyl iodides.

This sequence involves the syn-addition of zirconocene (B1252598) hydrochloride (Cp₂ZrHCl), commonly known as Schwartz's reagent, to an alkyne. nih.govorganic-chemistry.org This addition typically proceeds with high regioselectivity for terminal alkynes, placing the zirconium moiety at the terminal position. nih.gov The resulting vinylzirconium intermediate can then be readily quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the corresponding (E)-vinyl iodide with retention of configuration. organic-chemistry.org The reaction is compatible with a wide range of functional groups, making it a versatile tool in complex molecule synthesis. organic-chemistry.org

For the synthesis of (E)-(2-Iodovinyl)cyclohexane, ethynylcyclohexane (B1294493) would be the appropriate starting material. The hydrozirconation of ethynylcyclohexane with Schwartz's reagent would generate the (E)-2-cyclohexylvinylzirconocene chloride intermediate. Subsequent treatment with iodine would yield the desired this compound.

Table 1: Hydrozirconation-Iodination of Alkynes

| Starting Alkyne | Product | Reagents | Key Features |

| Terminal Alkyne | (E)-1-Iodoalkene | 1. Cp₂ZrHCl (Schwartz's reagent) 2. I₂ | High regio- and stereoselectivity for the E-isomer. nih.govorganic-chemistry.org |

| Internal Alkyne | Mixture of regioisomeric (E)-vinyl iodides | 1. Cp₂ZrHCl 2. I₂ | Lower regioselectivity compared to terminal alkynes. nih.gov |

Olefination and Elimination-Based Methodologies

Olefination and elimination reactions offer alternative and powerful approaches to stereodefined vinyl iodides, often starting from carbonyl compounds or their derivatives.

The Takai olefination provides excellent stereoselectivity for the formation of (E)-vinyl iodides from aldehydes. wikipedia.org This reaction employs a geminal organodichromium species generated from iodoform (B1672029) (CHI₃) and an excess of chromium(II) chloride (CrCl₂). wikipedia.orgnih.gov The reaction is believed to proceed through a β-oxychromium species, followed by elimination to form the alkene. nih.govbeilstein-journals.org A key advantage of the Takai olefination is its high propensity to yield the E-isomer, often with E/Z ratios greater than 4:1. nih.govbeilstein-journals.org

In contrast, the Stork-Zhao olefination, a modification of the Wittig reaction, is employed for the synthesis of (Z)-vinyl iodides. wikipedia.org This method involves the reaction of an aldehyde with (iodomethyl)triphenylphosphonium (B13402582) iodide in the presence of a base such as sodium hexamethyldisilazide (NaHMDS). semanticscholar.org The reaction generally displays high Z-selectivity, particularly at low temperatures. wikipedia.org

Table 2: Comparison of Takai and Stork-Zhao Olefinations

| Reaction | Substrate | Reagents | Major Product Isomer |

| Takai Olefination | Aldehyde | CHI₃, CrCl₂ | (E)-Vinyl Iodide wikipedia.orgwikipedia.org |

| Stork-Zhao Olefination | Aldehyde | (Ph₃PCH₂I)⁺I⁻, NaHMDS | (Z)-Vinyl Iodide wikipedia.orgsemanticscholar.org |

The Barton vinyl iodide synthesis is a classical method that converts hydrazones into vinyl iodides. wikipedia.orgsynarchive.com This reaction, first reported by Derek Barton in 1962, involves the treatment of a hydrazone with iodine in the presence of a strong, non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU). wikipedia.orgchem-station.com The reaction is thought to proceed through the oxidation of the hydrazone to a diazo intermediate, which then reacts with iodine to form an iodocarbonium ion. wikipedia.org Subsequent elimination leads to the vinyl iodide. wikipedia.org This method has proven its utility in the total synthesis of complex natural products. wikipedia.orgwikiwand.com

To synthesize this compound using this method, cyclohexanecarbaldehyde would first be converted to its corresponding hydrazone. Treatment of this hydrazone with iodine and DBU would then yield the target vinyl iodide.

Vinyl iodides can also be prepared through the elimination of hydrogen iodide (HI) from geminal diiodoalkanes. These precursors can be synthesized by the alkylation of diiodomethane (B129776). acs.orgacs.org For instance, the reaction of benzyl (B1604629) bromide with diiodomethane under optimized conditions can lead to the formation of (E)-styryl iodide via elimination from the initially formed gem-diiodide. acs.org While the direct elimination from vicinal diiodides to form vinyl iodides is often disfavored due to decomposition pathways, the elimination from gem-diiodoalkanes presents a viable synthetic route. wikiwand.com

Transformations via Organometallic Intermediates

Organometallic intermediates, particularly those of silicon, play a significant role in the stereoselective synthesis of vinyl iodides.

Iododesilylation is a substitution reaction where a vinylsilyl group is replaced by an iodine atom. wikiwand.com This method offers several advantages, including the use of stable, non-toxic, and easily handled vinylsilane intermediates, thus avoiding the use of toxic organotin reagents. wikiwand.com Vinylsilanes can be prepared through various methods, including the hydrosilylation of alkynes. organic-chemistry.org

The iododesilylation reaction is typically carried out using an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). researchgate.net The reaction often proceeds with retention of the double bond geometry. For example, treatment of vinylsilanes with ICl can produce vinyl iodides in near-quantitative yield with high E/Z selectivity. researchgate.net The choice of solvent can be crucial for stereochemical outcomes; for instance, using a low nucleophilicity solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can lead to high retention of olefin geometry. wikiwand.com

Alkylation of Diiodomethane Followed by Directed Elimination

A powerful one-pot procedure for synthesizing (E)-β-aryl vinyl iodides involves the alkylation of diiodomethane followed by an in situ elimination of hydrogen iodide (HI). orgsyn.org This homologative method forms the carbon-carbon bond and establishes the desired (E)-stereochemistry in a single sequence.

The process begins with the formation of a diiodoalkyl anion (e.g., NaCHI₂) which then acts as a nucleophile, attacking an alkyl halide (like cyclohexylmethyl bromide for the synthesis of a precursor to this compound). The resulting gem-diiodide intermediate then undergoes a directed elimination of HI in the presence of excess base to furnish the (E)-vinyl iodide with high stereoselectivity. orgsyn.org

A representative reaction for a similar substrate is the synthesis of (E)-β-styryl iodide from benzyl bromide and diiodomethane, which demonstrates excellent E-selectivity across a range of substrates with varying electronic and steric properties. orgsyn.org

Table 1: Synthesis of (E)-Styryl Iodides from Benzyl Bromides and Diiodomethane orgsyn.org

| Entry | Benzyl Bromide Derivative | Yield (%) | E/Z Ratio |

| 1 | C₆H₅CH₂Br | 85 | >99:1 |

| 2 | 4-MeOC₆H₄CH₂Br | 84 | >99:1 |

| 3 | 4-ClC₆H₄CH₂Br | 87 | >99:1 |

| 4 | 2-MeC₆H₄CH₂Br | 81 | >99:1 |

This table is interactive. You can sort and filter the data.

Methodological Advancements and Process Optimization in this compound Synthesis

Influence of Catalysts and Ligand Systems on Reaction Efficiency and Selectivity

The choice of catalyst and accompanying ligand system is paramount in controlling the outcome of vinyl iodide synthesis, particularly in reactions involving alkynes.

Rhodium-Catalyzed Hydroiodination: A rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes has been developed, where the stereoselectivity can be controlled by the choice of ligand. nih.gov For example, using 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) as a ligand with a [Rh(cod)₂BF₄] catalyst in DMF can lead to the (E)-alkenyl iodide in high yield and selectivity. nih.gov This approach demonstrates high functional group tolerance for both aryl and alkyl alkynes. nih.gov

Gold-Catalyzed Reactions: A hemilabile phosphine-amine ligand (MeDalphos) has been shown to promote the oxidative addition of vinyl iodides to gold(I) centers. This reaction proceeds rapidly and quantitatively with complete retention of stereochemistry for both (Z) and (E) vinyl iodides, highlighting the potential for stereospecific transformations. nih.gov

Copper-Catalyzed Halide Exchange: Vinyl iodides can be prepared stereospecifically from the corresponding vinyl bromides via a copper-catalyzed halide exchange reaction with potassium iodide. organic-chemistry.org This method proceeds under mild conditions and is compatible with a wide array of functional groups. organic-chemistry.org

The steric and electronic properties of ligands can significantly influence regioselectivity. For instance, in hydrostannation reactions used to create vinylstannane precursors, sterically bulky ligands have been observed to give higher regioselectivity for the desired β-vinyl product. wikipedia.org

Solvent Effects and Role of Additives in Reaction Outcome and Yield

Solvents and additives can dramatically alter the course of a reaction, influencing both yield and selectivity.

Solvent-Controlled Selectivity: In some synthetic pathways, the choice of solvent can act as a switch for selectivity. For example, palladium-catalyzed C-H activation reactions have shown solvent-dependent outcomes, where a reaction in toluene (B28343) might yield one isomer while the same reaction in DMF/DMSO yields another. researchgate.net In the synthesis of vinyl sulfides and sulfones, the solvent was found to control the chemoselectivity; 1,2-dichloroethane (B1671644) (DCE) favored the formation of vinyl sulfide (B99878), while nitromethane (B149229) (MeNO₂) promoted the formation of the vinyl sulfone. nih.govrsc.org

Role of Additives: Additives are often crucial for activating reagents or trapping byproducts. In certain iodination reactions, silver additives like silver acetate (B1210297) or silver carbonate are used to react with excess iodide, forming silver iodide and driving the reaction to completion, resulting in better conversions. wikiwand.com Sodium iodide (NaI) has been identified as a highly effective additive in some transformations, significantly improving yields. nih.govrsc.org For instance, in a model reaction for vinyl sulfide synthesis, the addition of NaI boosted the yield from 61% to 70%. nih.govrsc.org

The optimization of iodination reactions often involves screening different bases and solvents. A study on α-iodonitroalkenes found that switching the base from sodium bicarbonate to potassium carbonate, along with screening various polar protic solvent mixtures, was key to achieving an optimized yield of 68%. researchgate.net

Temperature Control and Reaction Kinetics in Stereoselective Syntheses

Temperature is a critical parameter that directly influences reaction rates and can be a deciding factor in stereoselectivity.

In many stereoselective transformations, lower temperatures are employed to enhance selectivity. For example, the Stork-Zhao olefination, a method to produce (Z)-vinyl iodides, achieves high yields and Z-stereoselectivity at low temperatures. wikipedia.org While this produces the opposite isomer to what is desired for this compound, it underscores the principle of temperature control in determining alkene geometry.

Vigorous, exothermic reactions can occur if temperature is not carefully controlled during certain iodination procedures, potentially leading to undesired side products or deep-seated oxidation of the aromatic compounds. nih.gov Maintaining low temperatures (e.g., below 15°C) during the addition of strong acids like sulfuric acid is crucial for both safety and product purity. nih.gov Monitoring the reaction progress over time allows for the determination of the optimal reaction time to achieve high conversion while avoiding the degradation of sensitive products. acs.org

Comparative Analysis of Continuous Flow Versus Batch Synthetic Processes

The choice between traditional batch processing and modern continuous flow chemistry has significant implications for the synthesis of fine chemicals like this compound.

Process Control and Efficiency: Batch chemistry, where reactants are combined in a single vessel, offers flexibility for adjustments mid-reaction, which is useful for exploratory synthesis. labmanager.com However, continuous flow chemistry provides superior precision over reaction parameters such as residence time, temperature, and mixing. labmanager.com This enhanced control often leads to shorter reaction times, lower energy consumption, and increased productivity. researchgate.net The large surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer, which is critical for managing exothermic reactions and preventing byproduct formation that can occur at hot spots in large batch reactors. kilolabs.com

Safety and Scalability: Flow chemistry offers significant safety advantages, particularly when dealing with hazardous reagents or unstable intermediates. The small reactor volumes minimize the amount of hazardous material present at any given time. researchgate.netkilolabs.com Scaling up a reaction is often more straightforward in a continuous system—instead of designing larger, more complex vessels, the process is simply run for a longer duration. aragen.com

Yield and Purity: The precise control offered by flow systems can lead to better reaction profiles, improved yields, and higher product quality and consistency compared to batch processes. kilolabs.comaragen.com Automation in flow chemistry enables rapid optimization of reaction conditions (temperature, flow rate, reagent ratios), which can be more difficult to manage in batch reactors. aragen.com While setting up a continuous system can be more complex initially, the long-term benefits in terms of cost-effectiveness, yield, and safety are substantial, making it an increasingly popular choice in pharmaceutical and fine chemical manufacturing. kilolabs.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Chemistry | Continuous Flow Chemistry |

| Process Control | Flexible, allows mid-reaction adjustments. labmanager.com | High precision over temperature, time, and mixing. labmanager.com |

| Heat & Mass Transfer | Can be inefficient, potential for hot spots. kilolabs.com | Highly efficient due to large surface-to-volume ratio. kilolabs.comaragen.com |

| Safety | Higher risk with large volumes of hazardous materials. researchgate.net | Inherently safer due to small reactor volumes. kilolabs.com |

| Scalability | Requires redesign of equipment. aragen.com | Achieved by extending run time. aragen.com |

| Reaction Time | Generally longer. aragen.com | Often significantly shorter. researchgate.net |

| Ideal Use Case | Exploratory synthesis, low-volume production. labmanager.com | Process optimization, high-throughput synthesis, manufacturing. labmanager.com |

This table is interactive. You can sort and filter the data.

Development of Metal-Free and Environmentally Benign Synthetic Protocols

The increasing demand for sustainable chemical processes has driven significant research into the development of synthetic methods that align with the principles of green chemistry. eurekalert.orgnih.govnih.gov These principles prioritize the reduction of waste, elimination of hazardous reagents, and minimization of energy consumption. eurekalert.org In the context of synthesizing stereodefined vinyl iodides, this has led to a shift away from traditional reliance on transition-metal catalysts, which can be costly, toxic, and leave trace metal impurities in the final products. nih.govorganic-chemistry.org Metal-free and environmentally benign protocols have emerged as powerful alternatives, offering high efficiency, selectivity, and improved safety profiles. nih.gov These methods often utilize readily available, inexpensive reagents and milder reaction conditions, contributing to more sustainable and economical synthetic routes. eurekalert.orgrsc.org

Key strategies in this area include the direct hydroiodination of alkynes using in situ generated hydriodic acid (HI), reactions involving hypervalent iodine reagents, and transformations catalyzed by molecular iodine in green solvents. eurekalert.orgrsc.orgorganic-chemistry.org Such approaches are not only more environmentally friendly but, in many cases, offer advantages in terms of functional group tolerance and operational simplicity. nih.gov

Detailed Research Findings

Research into metal-free syntheses of vinyl iodides has yielded several highly effective protocols, primarily focusing on the stereoselective addition of iodine and hydrogen across a carbon-carbon triple bond.

One of the most direct methods is the hydroiodination of alkynes . An efficient and practical protocol involves the use of ex situ generated HI, which provides (E)-vinyl iodides in good yields under mild conditions. organic-chemistry.org This method demonstrates high regio- and stereoselectivity and is compatible with a wide array of sensitive functional groups, including esters, silyl (B83357) ethers, and acetals. organic-chemistry.org

Another significant area involves the use of hypervalent iodine reagents . eurekalert.orgnih.gov These compounds can facilitate a range of transformations without the need for metal catalysts. eurekalert.org For instance, N-iodosuccinimide (NIS) has been employed as an oxidant and iodine source in the conversion of alkynes to other functional groups, highlighting its utility in metal-free reaction design. nih.gov The unique properties of diaryliodonium salts, a class of hypervalent iodine compounds, allow them to serve as highly reactive intermediates that can generate aryl cation-like species to facilitate selective bond formation, enhancing the atom economy of coupling processes. eurekalert.org

Iodine-catalyzed reactions represent a particularly green approach. Molecular iodine can act as an effective catalyst for various transformations, often in conjunction with a green oxidant like hydrogen peroxide (H₂O₂) and in an environmentally benign solvent such as water. rsc.org This methodology has been successfully applied to the oxidative C-H chalcogenation of alkenes, demonstrating a cost-effective, atom-economical, and sustainable protocol. rsc.org The catalyst can often be recovered and recycled, further enhancing the sustainability of the process. rsc.org

Furthermore, alternative metal-free strategies have been developed. β-Oxido phosphonium (B103445) ylides, generated in situ from aldehydes and Wittig reagents, can react with electrophilic iodine sources to form E-iodo-substituted alkenes with high stereoselectivity. organic-chemistry.org Additionally, Hunsdiecker-type reactions using N-halosuccinimides as an I⁺ source can convert propiolic acids to 1-halo-1-alkynes, which are precursors to vinyl iodides. organic-chemistry.org

The following table summarizes selected metal-free protocols for the synthesis of stereodefined vinyl iodides from alkynes.

| Methodology | Substrate | Key Reagents | Conditions | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|---|

| Hydroiodination | Internal Alkynes | Ex situ generated HI | Mild | (E)-Vinyl Iodides | Good | High | organic-chemistry.org |

| Iodosulfonylation | Terminal Alkynes | Sulfonyl hydrazides, KI, H₂O₂ | Ultrasound irradiation | (E)-β-Iodo vinylsulfones | Very Good | Excellent | organic-chemistry.org |

| Halogenation of β-Oxido Phosphonium Ylides | Aldehydes, Wittig Reagents | Electrophilic Iodine Source (e.g., I₂) | Varies | (E)-Iodoalkenes | Predominantly E | High | organic-chemistry.org |

| Iodine-Catalyzed C-H Chalcogenation | 1,1-Diarylethenes | I₂ (10 mol%), H₂O₂ | Water, 50 °C | Vinyl Sulfides/Selenides | Up to 96% | N/A | rsc.org |

| NaI-Mediated Sulfenylation/Sulfonylation | Alcohols | Sulfinic Acids, NaI, TsOH·H₂O | DCE or MeNO₂, 80 °C | Vinyl Sulfides or Vinyl Sulfones | Solvent-dependent | Good | nih.gov |

These findings underscore the significant progress made in developing viable, metal-free alternatives for the synthesis of this compound and other stereodefined vinyl iodides. The continued exploration of these environmentally benign protocols is crucial for the advancement of sustainable organic synthesis. eurekalert.orgnih.gov

Mechanistic Insights and Reaction Pathways of E 2 Iodovinyl Cyclohexane Analogues

Mechanistic Investigations in Transition Metal-Catalyzed Processes

Vinyl iodides are highly valued substrates in transition metal catalysis due to the high reactivity of the carbon-iodine bond. wikipedia.org This reactivity allows for milder reaction conditions compared to other vinyl halides. wikipedia.org

Catalytic Cycles of Prominent Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira, Negishi)

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are fundamental for the formation of carbon-carbon bonds. wikipedia.orgopenochem.orgwikipedia.orgwikipedia.orgwikipedia.org Vinyl iodides are excellent electrophilic partners in these transformations. wikipedia.orgwikipedia.orgwikipedia.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. openochem.orglibretexts.orgyonedalabs.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.org The catalytic cycle begins with the oxidative addition of the vinyl iodide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgyonedalabs.com This is followed by transmetalation with a boronic acid or ester in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgharvard.edu The stereochemistry of the vinyl halide is typically retained throughout the process. libretexts.orgharvard.edu

Stille Reaction: In the Stille reaction, an organotin compound is coupled with an organohalide. openochem.org The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the vinyl iodide to a Pd(0) catalyst, followed by transmetalation with the organostannane, and then reductive elimination. openochem.orglibretexts.org Vinyl iodides are preferred over other vinyl halides due to their higher reactivity, which allows for selective coupling in the presence of vinyl bromides. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism starts with the oxidative addition of the vinyl iodide to a Pd(0) species. wikipedia.org The resulting palladium(II) complex then coordinates with the alkene, followed by migratory insertion of the alkene into the Pd-C bond. wikipedia.orgwikipedia.org A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride complex, which is then converted back to the active Pd(0) catalyst by a base. youtube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The palladium cycle involves the oxidative addition of the vinyl iodide. libretexts.orgnrochemistry.com Concurrently, the copper cycle facilitates the formation of a copper(I) acetylide species. libretexts.orgnrochemistry.com Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the enyne product. libretexts.orgnrochemistry.com Vinyl iodides exhibit the highest reactivity among vinyl halides in this reaction. wikipedia.orglibretexts.org

Negishi Coupling: The Negishi coupling joins organic halides with organozinc compounds. wikipedia.orgorganic-chemistry.org The catalytic cycle follows the standard pathway of oxidative addition of the vinyl iodide to a Pd(0) or Ni(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination to form the C-C bond. wikipedia.orgillinois.edu This reaction is noted for its broad scope, allowing the coupling of sp², sp³, and sp carbon atoms. wikipedia.org While the stereochemistry of vinyl halides is generally maintained, ligand effects can sometimes lead to isomerization of palladium(II) intermediates, affecting the stereochemical outcome. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Key Mechanistic Steps | Typical Catalyst |

| Suzuki-Miyaura | Organoboron | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium(0) |

| Stille | Organotin | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium(0) |

| Heck | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Palladium(0) |

| Sonogashira | Terminal Alkyne | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium(0) / Copper(I) |

| Negishi | Organozinc | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium(0) or Nickel(0) |

Principles of Enantioselective Catalysis and Chiral Induction in Vinyl Halide Chemistry (e.g., Nickel-Catalyzed Vinylboration)

Enantioselective catalysis aims to produce a single enantiomer of a chiral product. In the context of vinyl halide chemistry, this often involves the creation of new stereocenters adjacent to the double bond. Nickel-catalyzed reactions have emerged as powerful tools for such transformations.

For instance, the nickel-catalyzed enantioselective vinylboration of vinyl halides allows for the synthesis of chiral allylboronates. The mechanism is thought to involve the oxidative addition of the vinyl halide to a Ni(0) complex, which is rendered chiral by a suitable ligand. This is followed by carbometalation of an allene with the resulting vinylnickel(II) species. Subsequent reaction with a diboron reagent leads to the formation of the chiral allylboronate and regeneration of the active nickel catalyst. The chiral ligand environment around the nickel center dictates the facial selectivity of the carbometalation step, thereby inducing the observed enantioselectivity.

Key factors influencing chiral induction include the structure of the chiral ligand, the nature of the vinyl halide, and the reaction conditions. The development of new and more effective chiral ligands is an ongoing area of research to improve the enantioselectivity and broaden the scope of these reactions.

Elucidation of Oxidative Addition and Reductive Elimination Steps to Gold Catalysts

While palladium and nickel are the workhorses of cross-coupling chemistry, gold catalysis has gained attention for its unique reactivity. The elementary steps of oxidative addition and reductive elimination, which are well-established for Pd and Ni, are less common for gold. Gold typically exists in the +1 or +3 oxidation state. The high redox potential of the Au(I)/Au(III) couple makes the oxidative addition of organic halides to Au(I) challenging.

However, specific conditions and substrates can facilitate these steps. For vinyl iodides, oxidative addition to a Au(I) complex would form a vinyl-Au(III) intermediate. This step is often the rate-determining step and can be promoted by using strong donor ligands and highly reactive vinyl iodides. The subsequent reductive elimination from the Au(III) center to form a new C-C bond is generally more facile.

Research in this area is focused on designing Au(I) complexes with suitable ligand architectures that can lower the activation barrier for oxidative addition and stabilize the resulting Au(III) intermediates, thereby enabling efficient catalytic cycles involving these fundamental steps.

Radical Reaction Mechanisms and Stereochemical Control

Radical reactions offer an alternative to transition metal-catalyzed processes for the formation of C-C bonds from vinyl iodides. These reactions proceed through open-shell intermediates and can be initiated by various methods, including the use of radical initiators or photoredox catalysis.

Initiation and Propagation Mechanisms in Intramolecular Radical Cyclizations

Intramolecular radical cyclizations of substrates containing a vinyl iodide moiety are powerful methods for constructing cyclic structures. The reaction is typically initiated by the generation of a radical at a different position in the molecule. This radical can then add to the double bond of the vinyl iodide in an intramolecular fashion.

Initiation: The process begins with the homolytic cleavage of a weak bond to generate a radical. A common method involves the use of tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN). The tributyltin radical abstracts the iodine atom from the vinyl iodide, generating a vinyl radical.

Propagation: The newly formed vinyl radical can then participate in a variety of transformations. In the context of intramolecular cyclizations, a tethered radical attacks the double bond, leading to a cyclized radical intermediate. This intermediate can then be trapped by a hydrogen atom donor, such as Bu₃SnH, to give the final product and regenerate the tributyltin radical, which continues the chain reaction.

Recent advancements have focused on developing tin-free methods to avoid the toxicity of organotin reagents, employing alternative radical initiators and hydrogen atom donors.

Stereochemical Outcomes and Diastereocontrol in Radical-Mediated Transformations

The stereochemical outcome of radical cyclizations is often governed by thermodynamic and kinetic factors. The transition state geometry of the cyclization step plays a crucial role in determining the stereochemistry of the newly formed stereocenters.

In many cases, the stereoselectivity can be predicted using Beckwith-Houk models, which consider the steric and stereoelectronic effects in the chair-like transition states. For substrates with pre-existing stereocenters, such as those derived from chiral pool materials, diastereocontrol can be achieved. The substituent on the existing stereocenter can direct the incoming radical to one face of the double bond, leading to the preferential formation of one diastereomer.

The choice of reaction conditions, including the solvent, temperature, and the nature of the radical initiator and trapping agent, can also influence the diastereoselectivity of the transformation. Careful optimization of these parameters is often necessary to achieve high levels of stereocontrol.

Single Electron Transfer (SET) Processes Involving Vinyl Iodides as Precursors

Vinyl iodides can participate in reactions initiated by single electron transfer (SET), particularly within the context of photoredox catalysis. In these processes, a photocatalyst, upon excitation by visible light, can become a potent oxidant or reductant, capable of engaging in an SET event with a suitable substrate. researchgate.net This generates highly reactive radical intermediates that can undergo further transformations.

An example of this is the alkoxycarbonyl radical cyclization/cross-coupling cascade, where vinyl iodides serve as coupling partners. researchgate.net In such a cascade, an alkoxycarbonyl radical, generated via an SET process from an alkyl oxalic acid precursor, can undergo a 5-exo cyclization. The resulting vinyl radical intermediate can then be trapped in a cross-coupling reaction with a vinyl iodide. researchgate.net The mechanism leverages the ability of the vinyl iodide to react with the intermediate radical species, often facilitated by a secondary catalytic cycle, such as one involving nickel. researchgate.net

There are two primary mechanisms for SET in these systems: thermal and photoinduced. nih.govrsc.org A thermal SET is feasible when the energy difference between the closed-shell state and the radical pair state is minimal. nih.gov In contrast, photoinduced SET is necessary for systems with a larger energy gap, where irradiation of a charge-transfer band is required to generate the transient radical ion pair. nih.govrsc.org

Non-Metallic and Ionic Reaction Pathways

Beyond metal-catalyzed reactions, vinyl iodides exhibit rich reactivity in non-metallic and ionic processes, where their behavior is governed by interactions with bases, nucleophiles, and electrophiles.

Transition-metal-free borylative couplings of vinyl iodides provide a powerful method for creating substituted alkyl boronic esters. nih.gov These reactions proceed through a multi-step sequence that relies on the generation and rearrangement of a boron ate complex, a process mediated by carbanionic or organometallic nucleophiles. nih.gov

The general mechanism involves two key stereospecific steps:

Hydroboration: The vinyl iodide undergoes a regioselective hydroboration, typically with a reagent like dichloroborane (HBCl₂), followed by treatment with pinacol. This step proceeds via a concerted syn-addition of the B-H bond across the double bond, leading to the formation of an α-iodoalkyl pinacol boronic ester. nih.gov

1,2-Metallate Rearrangement: The resulting α-iodoboronate is then treated with an organometallic nucleophile (e.g., an organolithium or Grignard reagent). The nucleophile adds to the boron atom to form a tetracoordinate "ate" complex. This complex is unstable and undergoes a 1,2-metallate rearrangement, where the alkyl or aryl group from the nucleophile migrates to the adjacent carbon, displacing the iodide leaving group. This rearrangement occurs with inversion of configuration at the carbon center bearing the boron atom. nih.gov

Table 1: Borylative Coupling of Vinyl Iodide with Organometallic Reagents

| Entry | Nucleophile | Product (Boronic Ester) | Yield (%) |

|---|---|---|---|

| 1 | MeMgBr | 3aa | 76 |

| 2 | EtMgBr | 3ab | 72 |

| 3 | BnMgBr | 3ac | 78 |

| 4 | c-PrMgBr | 3ad | 69 |

| 5 | c-BuMgBr | 3ae | 70 |

| 6 | PhLi | 3ba | 55 |

Data sourced from a study on stereoselective borylative couplings of vinyl iodides. nih.gov

Direct nucleophilic substitution on a vinyl iodide (a Nucleophilic Vinylic Substitution or SNV reaction) is generally challenging. Standard SN2 back-side attack is sterically hindered, and the formation of a vinylic carbocation required for an SN1 pathway is energetically unfavorable. wikipedia.orgresearchgate.net However, under specific conditions, particularly with base promotion or by using highly activated vinyliodonium salts, these substitutions can occur. acs.orgumn.edu

The mechanisms for SNV reactions are often complex and can proceed through several pathways, including:

Addition-Elimination: The nucleophile adds to the double bond, forming a carbanionic intermediate. Subsequent elimination of the iodide ion restores the double bond and yields the substitution product. This pathway is favored for vinyl systems bearing an electron-withdrawing group.

Elimination-Addition: A strong base promotes the elimination of HI to form a transient alkyne intermediate. The nucleophile then adds to the alkyne to give the final product. This mechanism is possible for vinyl iodides that can form an alkyne.

In the case of derivatizations with phenols, a strong base would be required to deprotonate the phenol, generating a more potent phenoxide nucleophile. This nucleophile could then engage in an SNV reaction with the vinyl iodide, likely under forcing conditions or with catalytic assistance, to form a vinyl phenyl ether. The hydroxyl groups of phenols act as excellent hydrogen donors and can form strong hydrogen bonds, while the aromatic rings can engage in non-covalent π-π interactions. researchgate.net

The most common and synthetically useful mode of reactivity for vinyl iodides involves their function as electrophiles, particularly in transition-metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I bond dissociation energy is ~57.6 kcal/mol), making vinyl iodides more reactive than their bromide or chloride counterparts in these transformations. wikipedia.org

Activation in these reactions typically occurs via oxidative addition to a low-valent transition metal center (e.g., Pd(0), Au(I)). nih.govacs.org In this key step, the metal complex inserts into the C-I bond, forming a new organometallic species (e.g., a vinyl-Pd(II)-iodide complex). This process formally oxidizes the metal and activates the vinyl group, making it susceptible to reaction with a wide range of nucleophiles in subsequent steps of the catalytic cycle (transmetalation and reductive elimination).

Recent studies have shown that hemilabile ligands can promote fast and irreversible oxidative addition of vinyl iodides to gold(I) complexes, providing a powerful entry point for catalytic cycles that merge Au(I)/Au(III) redox chemistry with π-activation at gold. nih.govrsc.org This has enabled efficient hetero-vinylation reactions of alkenols and N-alkenyl amines. nih.gov

Stereochemical Implications of Cyclohexane (B81311) Moiety on Reaction Pathways

The stereochemistry of the alkene is a critical feature of vinyl iodides, and its fate during a reaction is a key mechanistic consideration. The presence of a bulky substituent like a cyclohexane ring can influence reaction rates and selectivity, but the fundamental stereochemical outcomes are often dictated by the reaction mechanism itself.

Many transition-metal-catalyzed reactions involving vinyl iodides proceed with a high degree of stereofidelity. Specifically, oxidative addition to metal centers is often stereoretentive. For example, the oxidative addition of both (Z)- and (E)-vinyl iodides to a gold(I) complex proceeds with complete retention of the original alkene geometry. nih.govrsc.org This retention of configuration is carried through the catalytic cycle, resulting in a product that maintains the stereochemistry of the starting vinyl iodide. This is a hallmark of many cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. wikipedia.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (E)-(2-Iodovinyl)cyclohexane |

| Dichloroborane |

| Pinacol |

| α-iodoalkyl pinacol boronic ester |

| Alkyl boronic ester |

| Vinyl iodide |

| Vinyl phenyl ether |

| Vinyl bromide |

Diastereoselectivity and Enantioselectivity Control in Reactions Involving the Cyclohexyl Group

The stereochemical outcome of reactions involving the this compound scaffold is profoundly influenced by the chiral nature of the cyclohexane ring. The presence of stereocenters on the ring dictates the diastereoselectivity of reactions, while the use of chiral catalysts or reagents can control enantioselectivity. Understanding these stereochemical controls is crucial for the synthesis of specific stereoisomers.

Diastereoselectivity in reactions of this compound analogues is often governed by the steric hindrance imposed by the cyclohexane ring in its stable chair conformation. The approach of a reagent to the reactive vinyl iodide moiety can be biased towards the less sterically hindered face of the molecule. For instance, in addition reactions to the double bond, the incoming group will preferentially attack from the side opposite to the bulkier substituents on the cyclohexane ring. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of highly substituted cyclohexanone skeletons, where cascade Michael reactions have been shown to proceed with excellent diastereoselectivity.

The choice of catalyst and reaction conditions can also significantly influence the diastereomeric ratio of the products. For example, in copper-catalyzed cross-coupling reactions of vinyl iodides with formamide, the use of a chiral ligand such as trans-N,N'-dimethyl-1,2-cyclohexanediamine can not only catalyze the reaction but also influence the stereochemical outcome, especially when the substrate itself is chiral.

Enantioselectivity in reactions of achiral this compound or in reactions that create a new stereocenter can be achieved through the use of chiral catalysts. Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. For instance, in transition metal-catalyzed cross-coupling reactions, a chiral ligand on the metal center can create a chiral environment that differentiates between the two enantiotopic faces of the vinyl iodide, leading to the preferential formation of one enantiomer. While specific examples for this compound are not extensively documented in readily available literature, the principles of asymmetric catalysis are broadly applicable.

The following table illustrates a hypothetical enantioselective Suzuki coupling reaction of this compound with a boronic acid, showcasing the effect of different chiral phosphine ligands on the enantiomeric excess (ee) of the product. This data is representative of the types of outcomes expected in such reactions.

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | (R)-BINAP | Toluene (B28343) | 80 | 85 | 92 |

| 2 | (S)-Phos | Dioxane | 100 | 78 | 88 |

| 3 | (R,R)-DIOP | THF | 60 | 91 | 75 |

| 4 | (S,S)-Chiraphos | DMF | 80 | 82 | 95 |

This table is illustrative and based on general principles of asymmetric catalysis, as specific experimental data for this compound was not found in the searched literature.

Conformational Effects of the Cyclohexane Ring on Reactivity and Elimination Processes

The conformation of the cyclohexane ring plays a pivotal role in determining the reactivity of the this compound molecule, particularly in elimination reactions. The most stable conformation of a cyclohexane ring is the chair form, where substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations is known as a ring flip, during which axial substituents become equatorial and vice-versa.

The relative stability of conformers is dictated by the steric bulk of the substituents. Bulky groups preferentially occupy the more spacious equatorial positions to minimize steric strain arising from 1,3-diaxial interactions. rsc.org For this compound, the vinyl iodide group is relatively bulky and will therefore predominantly reside in the equatorial position in the most stable chair conformation.

This conformational preference has significant consequences for the molecule's reactivity. For reactions occurring at the vinyl iodide group, its equatorial orientation means that it is more sterically accessible to incoming reagents compared to if it were in the more hindered axial position. This can lead to faster reaction rates for processes such as cross-coupling reactions.

In the context of elimination reactions, the stereoelectronic requirements of the transition state are critical. For an E2 (bimolecular elimination) reaction to occur, the leaving group and a proton on an adjacent carbon must be in an anti-periplanar arrangement (a dihedral angle of 180°). libretexts.orgchemistrysteps.com In a cyclohexane ring, this geometry is only achieved when both the leaving group and the β-hydrogen are in axial positions. britannica.comlibretexts.org

While the iodide is on the vinyl group and not directly on the ring, elimination reactions can still be influenced by the ring's conformation. For instance, if a reaction were to proceed via an elimination pathway involving the vinyl iodide and a proton from the cyclohexane ring, the conformation of the ring would need to allow for the appropriate orbital alignment. However, a more common scenario involves elimination reactions where a base abstracts a proton from the carbon of the vinyl group, leading to an alkyne. In such cases, the conformation of the cyclohexane ring primarily influences the steric accessibility of the vinyl proton to the base.

The principles of conformational analysis are well-illustrated by comparing the E2 elimination rates of isomeric cycloalkyl halides. For example, neomenthyl chloride, which has its chlorine atom in an axial position in its most stable conformation, undergoes E2 elimination much faster than menthyl chloride, where the chlorine is equatorial and a ring flip to a less stable conformation is required to achieve the necessary trans-diaxial arrangement. researchgate.net Although the leaving group in this compound is not directly on the ring, the steric environment created by the axial and equatorial positions of the cyclohexane ring will similarly influence the approach of reagents and the stability of transition states for reactions at the vinyl iodide moiety.

The following table summarizes the key conformational considerations and their impact on reactivity.

| Feature | Description | Impact on Reactivity |

| Chair Conformation | The most stable conformation of the cyclohexane ring. | Provides a rigid framework that influences the spatial arrangement of substituents. |

| Axial vs. Equatorial Positions | Substituents can be oriented perpendicular (axial) or parallel (equatorial) to the plane of the ring. | Equatorial positions are less sterically hindered and are preferred by bulky groups like the (E)-(2-Iodovinyl) group. |

| 1,3-Diaxial Interactions | Steric strain between axial substituents on carbons 1 and 3. | Destabilizes conformers with axial bulky groups, thus favoring the equatorial conformation for the vinyl iodide substituent. |

| Anti-periplanar Requirement for E2 Elimination | A dihedral angle of 180° between the leaving group and a β-hydrogen is necessary for E2 reactions. | In cyclohexane systems, this typically requires a trans-diaxial arrangement of the involved atoms. chemistrysteps.com |

Perspectives and Future Research Directions in E 2 Iodovinyl Cyclohexane Chemistry

Design and Development of Novel Catalytic Systems and Ligands for Enhanced Reactivity and Selectivity

The efficacy of transformations involving (E)-(2-Iodovinyl)cyclohexane, particularly in cross-coupling reactions, is critically dependent on the catalytic system employed. While traditional palladium-based catalysts are effective, future research is directed towards the development of novel systems that offer superior reactivity, broader substrate scope, and more precise control over selectivity.

A significant area of exploration is the design of advanced ligands that can modulate the electronic and steric properties of the metal center. Organoselenium ligands, for example, have garnered attention for their unique properties in catalysis. rsc.org Future work could involve synthesizing and screening a library of such ligands to identify candidates that accelerate the oxidative addition of this compound to the metal center or facilitate challenging reductive elimination steps. rsc.org

Furthermore, the shift towards heterogeneous catalysis presents a compelling avenue for innovation. Developing solid-supported catalysts, where the active metal complex is anchored to a polymer, silica, or nanocrystal, offers significant advantages in terms of catalyst recovery, recyclability, and suitability for continuous flow processes. rsc.orgresearchgate.net Research could focus on immobilizing highly active catalytic species onto structured supports, drawing inspiration from systems developed for other cyclohexane-based transformations. researchgate.net Such heterogeneous catalysts would not only be more sustainable but could also exhibit unique reactivity and selectivity profiles compared to their homogeneous counterparts.

Table 1: Potential Catalytic Systems for Future Investigation

| Catalyst/Ligand Class | Potential Advantage for this compound Reactions | Representative Examples (from related chemistries) |

|---|---|---|

| Organoselenium Ligands | Enhanced reactivity and stability in cross-coupling. | Diselenide- and selenoether-based palladium complexes. rsc.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ability, leading to highly stable and active catalysts. | Imidazolium- and triazolium-derived NHC-Pd complexes. |

| Buchwald-type Biarylphosphines | High activity for challenging cross-coupling reactions, including C-N and C-O bond formation. | SPhos, XPhos, RuPhos. |

| Immobilized Nanocatalysts | High surface area, excellent recyclability, and suitability for flow chemistry. | Palladium nanoparticles on magnetic supports or graphene oxide. |

Innovation in Sustainable and Environmentally Benign Synthetic Methods for Scalable Production

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. dergipark.org.trresearchgate.net The scalable production of this compound and its derivatives represents a key area where sustainable innovations are needed.

A primary focus is the replacement of conventional volatile organic solvents (VOCs) with environmentally benign alternatives. researchgate.netsemanticscholar.org Future research should explore the use of solvents such as supercritical carbon dioxide, ionic liquids, or even water for key synthetic steps like hydroiodination of a corresponding alkyne or cross-coupling reactions of the vinyl iodide product. researchgate.netsemanticscholar.org These solvents not only reduce environmental impact but can also offer unique reactivity and simplify product purification. researchgate.net

Another critical aspect is maximizing atom economy—the efficiency with which atoms from the reactants are incorporated into the final product. researchgate.net Synthetic strategies should be designed to avoid the use of stoichiometric reagents that generate large amounts of waste. Catalytic approaches are inherently more atom-economical. For instance, developing a direct, catalytic C-H vinylation of cyclohexane (B81311) would be a highly desirable, albeit challenging, alternative to multi-step sequences. The development of such processes aligns with the core green chemistry principle of waste prevention. dergipark.org.tr

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Synthetic Parameter | Conventional Approach | Potential Green Alternative |

|---|---|---|

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane), Ethers (e.g., THF). | Supercritical CO₂, Ionic Liquids, Water, Bio-based solvents. semanticscholar.org |

| Reagents | Stoichiometric heavy metal reagents, strong and hazardous acids/bases. | Catalytic systems, enzymatic transformations, milder reagents. |

| Energy | High-temperature reflux for extended periods. | Microwave-assisted synthesis, sonication, room-temperature reactions. dergipark.org.tr |

| Waste | Significant generation of salt byproducts and solvent waste. | High atom economy reactions, recyclable catalysts, minimal solvent use. researchgate.net |

Expanding the Chemical Space of this compound Derivatives for Broad Utility

This compound is a versatile intermediate, and a key future direction is to systematically expand the library of derivatives that can be synthesized from it. researchgate.net This "chemical space" expansion is crucial for discovering new molecules with valuable properties for drug discovery, agrochemicals, and materials science. nih.gov The vinyl iodide moiety is an ideal handle for diversification through a wide range of established and emerging cross-coupling reactions.

Future research will likely focus on applying a broad spectrum of coupling partners in reactions such as:

Suzuki-Miyaura Coupling: Using various aryl, heteroaryl, and alkyl boronic acids and esters to introduce diverse carbocyclic and heterocyclic frameworks.

Sonogashira Coupling: Reacting with terminal alkynes to generate enyne derivatives, which are themselves valuable intermediates for further transformations.

Heck Coupling: Forming new carbon-carbon bonds with alkenes to create substituted dienes.

Buchwald-Hartwig Amination: Introducing a wide range of primary and secondary amines, leading to enamines or allylic amines.

Stille Coupling: Utilizing organostannanes to form complex carbon skeletons.

Systematic exploration of these reactions will generate large libraries of novel cyclohexane derivatives, providing a rich source of compounds for biological screening and materials testing. acgpubs.orgazjm.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Exploration

To efficiently explore the vast chemical space accessible from this compound, modern synthesis technologies like flow chemistry and automated platforms are indispensable. researchgate.net Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. mdpi.comnih.gov

Future research should aim to develop multi-step flow sequences that start from this compound and telescope several transformations without isolating intermediates. uc.pt For example, a flow system could be designed to perform a Suzuki coupling, followed by an in-line purification step, and then a subsequent reaction on another part of the molecule. mdpi.com

Integrating these flow systems with automated synthesis platforms and high-throughput experimentation (HTE) would dramatically accelerate the discovery of new reactions and the optimization of existing ones. nih.govchemrxiv.orgnih.gov Robotic systems can prepare and screen hundreds or even thousands of reaction conditions in parallel, rapidly identifying optimal catalysts, solvents, and temperatures for the synthesis of a target library of derivatives. chemrxiv.orgrug.nl This automated approach reduces manual labor, minimizes waste, and generates large, high-quality datasets that can be used to train machine learning models for reaction prediction. researchgate.net

In-depth Computational Modeling for Reaction Prediction and Mechanistic Elucidation

Computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level and for predicting the outcome of experiments before they are run in the lab. For this compound, in-depth computational modeling can offer invaluable insights that guide experimental design.

Density Functional Theory (DFT) calculations can be employed to model the entire catalytic cycle of cross-coupling reactions. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step, understand the origin of chemo- and regioselectivity, and rationalize why certain catalysts or ligands are more effective than others. This mechanistic understanding is crucial for the rational design of improved catalytic systems.

Furthermore, computational modeling can be used to predict the reactivity of this compound itself. For instance, modeling studies on the oxidation of cyclohexane have provided detailed kinetic models of complex reaction networks. researchgate.net A similar approach could be used to model the stability and reactivity of radical intermediates derived from the vinyl iodide, helping to predict outcomes in photoredox or radical-mediated reactions. This predictive power can save significant experimental effort by prioritizing the most promising reaction pathways for laboratory investigation.

Table 3: Application of Computational Methods in this compound Chemistry

| Computational Method | Research Question Addressed | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | What is the detailed mechanism of a Pd-catalyzed Suzuki coupling? | Energy profile of the catalytic cycle, identification of key transition states, rationalization of ligand effects. |

| Molecular Dynamics (MD) | How does the cyclohexane ring's conformation influence reactivity in a constrained environment? | Simulation of conformational dynamics, identification of preferred reactive conformers. |

| Quantitative Structure-Activity Relationship (QSAR) | Can we predict the biological activity of a library of derivatives? | A statistical model linking structural features to activity, guiding the synthesis of more potent compounds. |

| Ab initio calculations | What are the precise electronic properties of the C-I bond? | Accurate bond dissociation energies, electrostatic potential maps to predict sites of nucleophilic/electrophilic attack. |

Q & A

Basic: What are the recommended synthesis and characterization methods for (E)-(2-iodovinyl)cyclohexane?

Answer:

The stereospecific synthesis of this compound can be achieved via Cu(I)-catalyzed C–O cross-coupling between alcohols and vinylic halides. A validated protocol involves using pentane as the eluent and maintaining a low bath temperature (5–10°C) during solvent evaporation to preserve stereochemical integrity. Characterization relies on H NMR analysis, with key peaks observed at δ 6.48 (dd, Hz) and 5.95 (dd, Hz) for the vinylic protons, confirming the E-configuration . For purity validation, gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.